Hydrogen-Bond Donor–Acceptor Architecture Comparison
1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea presents two hydrogen‑bond donors (the two NH groups of the urea motif) and four hydrogen‑bond acceptors (the carbonyl and thiocarbonyl oxygens/sulfur), totaling six H‑bond interaction sites [1]. In contrast, typical comparator scaffolds such as 3‑benzylrhodanine (one donor, three acceptors) or N‑phenylrhodanine (one donor, three acceptors) possess significantly fewer and differently oriented interaction vectors [1]. This distinct H‑bond profile translates into a differentiated capacity for explicit double‑hydrogen‑bond activation of substrates, a feature directly linked to catalytic efficiency and molecular recognition selectivity in (thio)urea organocatalysis [2].
| Evidence Dimension | Number and type of hydrogen‑bond donor/acceptor sites |
|---|---|
| Target Compound Data | 2 H‑bond donors (NH), 4 H‑bond acceptors (O, S). Computed XLogP3: 1.7 [1]. |
| Comparator Or Baseline | 3‑Benzylrhodanine: 1 donor, 3 acceptors; N‑Phenylrhodanine: 1 donor, 3 acceptors [1]. |
| Quantified Difference | 2 additional interaction sites (1 extra donor + 1 extra acceptor) in the target compound. |
| Conditions | Topological polar surface area and H‑bond donor/acceptor counts computed by Cactvs 3.4.8.24 [1]. |
Why This Matters
A higher number of directed H‑bond interactions directly expands the scope of possible molecular recognition events, making this scaffold particularly suitable for applications requiring robust and geometrically constrained anion or carbonyl binding.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3753792. https://pubchem.ncbi.nlm.nih.gov/compound/13238-64-7. View Source
- [2] Andreoli, F., Doukara, A.L., Mehdid, M.A., Vanthuyne, N., Roussel, C., Dessolin, J., Kraus, J.L. Novel phenyl(thio)ureas bearing (thio)oxothiazoline group as potential BACE-1 inhibitors: synthesis and biological evaluation. J. Enzyme Inhib. Med. Chem. 2013, 28, 153–162. DOI: 10.3109/14756366.2011.642375. View Source
